1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines a fluorophenoxy group, a dimethoxyisoquinoline core, and a nitrophenyl methanone moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the fluorophenoxy group, and the attachment of the nitrophenyl methanone moiety. Common synthetic routes may involve:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions where a fluorophenol reacts with a suitable leaving group on the isoquinoline core.
Attachment of the Nitrophenyl Methanone Moiety: This can be done through Friedel-Crafts acylation, where the isoquinoline core reacts with a nitrophenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease pathways.
Comparison with Similar Compounds
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline: can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents, which may exhibit different biological activities.
Fluorophenoxy Compounds: Molecules with fluorophenoxy groups that may have similar chemical reactivity but different pharmacological properties.
Nitrophenyl Methanones: Compounds with nitrophenyl methanone moieties that may share similar chemical properties but differ in their biological effects.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O6/c1-32-23-13-16-11-12-27(25(29)19-5-3-4-6-21(19)28(30)31)22(20(16)14-24(23)33-2)15-34-18-9-7-17(26)8-10-18/h3-10,13-14,22H,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHNYIYLBLUSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])COC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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